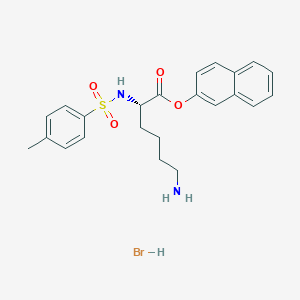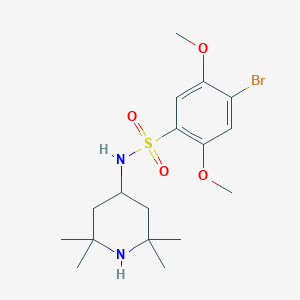
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PIM-1 inhibitor and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine involves the inhibition of PIM-1 kinase activity. PIM-1 kinase is a serine/threonine kinase that is known to play a crucial role in the regulation of cell growth and survival. Inhibition of PIM-1 kinase activity leads to the downregulation of various signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been found to reduce the expression of various proteins that are involved in the growth and proliferation of cancer cells, leading to the inhibition of cancer cell growth and proliferation.
実験室実験の利点と制限
The advantages of using 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine in lab experiments include its high potency and specificity for PIM-1 kinase inhibition. However, the limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for the study of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine. These include the development of new cancer treatments based on its PIM-1 kinase inhibition activity, the investigation of its potential applications in other areas such as cardiovascular disease and inflammation, and the development of new analogs with improved potency and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in the field of scientific research. Its PIM-1 kinase inhibition activity has been extensively studied for its potential applications in cancer research, and there are several future directions for its study in other areas. However, further studies are needed to determine its efficacy and safety in vivo before it can be used in clinical settings.
合成法
The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine involves the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the activity of PIM-1 kinase, which is known to play a crucial role in the development and progression of various types of cancer. Inhibition of PIM-1 kinase activity has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential candidate for the development of new cancer treatments.
特性
分子式 |
C15H23NO3S |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-11(2)13-10-15(14(19-4)9-12(13)3)20(17,18)16-7-5-6-8-16/h9-11H,5-8H2,1-4H3 |
InChIキー |
FYHQUUAOAMFUJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC2)OC |
正規SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)






